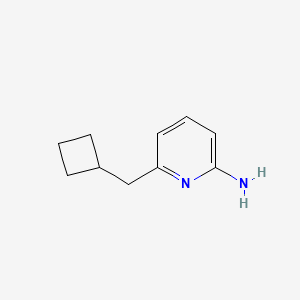

6-(Cyclobutylmethyl)pyridin-2-amine

Description

6-(Cyclobutylmethyl)pyridin-2-amine is a pyridine derivative featuring a cyclobutylmethyl substituent at the 6-position of the pyridine ring. The cyclobutylmethyl group introduces steric bulk and moderate lipophilicity, which may influence reactivity, solubility, and biological interactions. This compound is of interest in pharmaceutical and agrochemical research due to the versatility of pyridine derivatives in drug design .

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

6-(cyclobutylmethyl)pyridin-2-amine |

InChI |

InChI=1S/C10H14N2/c11-10-6-2-5-9(12-10)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H2,11,12) |

InChI Key |

TWHGHDKUOBYPEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CC2=NC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Direct N-Alkylation of 2-Aminopyridine Derivatives

A recent method reported by ACS Organic Letters (2024) introduces the use of N-aminopyridinium salts as ammonia surrogates for the synthesis of secondary amines via self-limiting alkylation chemistry. In this method, a pyridinium salt intermediate is alkylated selectively and then undergoes depyridylation to furnish secondary amines in good yields.

-

- Starting from an N-aminopyridinium salt (analogous to 2-aminopyridine derivatives),

- React with alkyl iodides such as 1-iodohexane,

- Use cesium carbonate as a base in acetonitrile at 70 °C for 16 hours,

- This one-pot alkylation/depyridylation sequence yields the secondary amine product.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-aminopyridinium salt + cyclobutylmethyl iodide (2 equiv) + Cs2CO3 (3 equiv) in MeCN | Formation of N-alkylated pyridinium salt |

| 2 | Heating at 70 °C for 16 h | Depyridylation to secondary amine (this compound) |

Catalytic Goldberg Reaction Using 2-Bromopyridine

Another efficient approach involves the catalytic Goldberg reaction, which couples 2-bromopyridine with secondary N-alkyl(aryl)formamides to form 2-substituted aminopyridines.

-

- Uses copper iodide and 1,10-phenanthroline as catalysts,

- Mild catalytic loading (0.5–3 mol%),

- High yields and scalable to multigram quantities,

- Intermediate aminopyridine formamide undergoes in situ methanolysis or hydrolysis to yield the free amine.

Application for this compound :

- Using cyclobutylmethylformamide as the formamide source,

- Coupling with 2-bromopyridine yields the corresponding 2-(cyclobutylmethylamino)pyridine after cleavage.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-Bromopyridine + cyclobutylmethylformamide + CuI + 1,10-phenanthroline | Formation of 2-(cyclobutylmethylaminopyridine) formamide intermediate |

| 2 | Methanolysis or hydrolysis in situ | Cleavage to this compound |

This method is advantageous for its economic and catalytic nature and avoids harsh conditions or expensive ligands.

Base-Promoted Cascade Reaction Using N-Propargylic β-Enaminones and Formamides

A metal-free, base-promoted cascade reaction has been developed for synthesizing 2-aminopyridines from N-propargylic β-enaminones and formamides.

-

- The reaction proceeds via in situ generation of 1,4-oxazepines,

- Nucleophilic attack by formamides followed by spontaneous N-deformylation,

- Generates densely substituted 2-aminopyridines under mild, room temperature conditions,

- Sodium hydroxide is used as the sole additive,

- Environmentally friendly with water and sodium formate as byproducts.

-

- If the N-propargylic β-enaminone is suitably substituted to introduce the cyclobutylmethyl group at the 6-position,

- This cascade method can afford this compound analogues.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | N-Propargylic β-enaminone + cyclobutylmethyl formamide + NaOH (2 equiv) at room temperature | Formation of this compound via cascade reaction |

Advantages include mild conditions, transition metal-free protocol, and good yields (31–88% depending on substrates).

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Aminopyridinium Salt Alkylation | N-aminopyridinium salt + cyclobutylmethyl iodide | Cs2CO3 base, MeCN, 70 °C, 16 h | ~79 | One-pot, selective alkylation, high yield | Requires preparation of pyridinium salt |

| Catalytic Goldberg Reaction | 2-Bromopyridine + cyclobutylmethylformamide | CuI, 1,10-phenanthroline catalyst, methanolysis | High | Catalytic, scalable, mild conditions | Requires formamide precursor |

| Base-Promoted Cascade Reaction | N-Propargylic β-enaminone + cyclobutylmethyl formamide | NaOH, room temperature, metal-free | 31–88 | Mild, environmentally friendly, metal-free | Substrate scope may limit cyclobutylmethyl introduction |

Chemical Reactions Analysis

Types of Reactions

6-(Cyclobutylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or azido derivatives.

Scientific Research Applications

6-(Cyclobutylmethyl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacophores.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Cyclobutylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs of 6-(Cyclobutylmethyl)pyridin-2-amine include:

Key Observations :

- Lipophilicity : Cycloalkyl groups generally increase lipophilicity compared to linear alkyl or electronegative substituents (e.g., Cl, CF3), which may influence membrane permeability in drug candidates.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3) alter the pyridine ring’s electronic density, whereas alkyl/cycloalkyl groups are electron-donating.

Q & A

Q. Table 1: Representative Yields and Characterization of Pyridin-2-amine Analogs

| Substituent | Yield (%) | Melting Point (°C) | Characterization Methods |

|---|---|---|---|

| 4-Trifluoromethoxy | 18 | 198–200 | H NMR, C NMR |

| 3,4-Dimethoxy | 7 | 149–151 | Elemental Analysis, HPLC |

| 4-tert-Butyl | 24 | 210–212 | H NMR, X-ray Crystallography |

Q. Reference :

Basic: How is NMR spectroscopy applied to confirm the structure of this compound?

Methodological Answer:

H NMR and C NMR are critical for verifying the substitution pattern and cyclobutylmethyl attachment:

- H NMR : Cyclobutyl protons appear as a multiplet (δ 1.6–2.4 ppm). The pyridine C-H adjacent to the amine group resonates as a singlet (δ 6.5–7.5 ppm).

- C NMR : The cyclobutyl carbons show signals at δ 20–30 ppm, while the pyridine carbons are observed at δ 110–160 ppm.

Example : For 6-Cyclopropylpyridin-2-amine analogs, H NMR confirmed cyclopropane ring integration (4H) and pyridine ring protons . Cross-validation with X-ray crystallography (e.g., brominated derivatives) resolves ambiguities in complex cases .

Q. Reference :

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (ACGIH guidelines).

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

Note : Analogous compounds like 6-Cyclopropylpyridin-2-amine require GHS-compliant labeling for acute toxicity (Category 4) and skin irritation .

Q. Reference :

Advanced: How does the cyclobutylmethyl group influence ligand properties in coordination chemistry?

Methodological Answer:

The cyclobutylmethyl group enhances steric bulk and electron-donating capacity, making the compound a versatile ligand. For example, Bis[(6-methylpyridin-2-yl)methyl]amine forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) due to:

- Steric Effects : Cyclobutyl groups restrict metal coordination geometry.

- Electronic Effects : Pyridine nitrogen and amine groups act as Lewis bases.

Q. Table 2: Applications of Pyridin-2-amine Ligands

| Application | Metal Complex | Observed Property |

|---|---|---|

| Catalysis | Cu(II) Complex | Oxidative coupling of phenols |

| Bioinorganic Studies | Fe(III) Complex | Mimic of metalloenzyme active sites |

Q. Reference :

Advanced: How can researchers resolve contradictions in spectroscopic data for substituted pyridin-2-amine derivatives?

Methodological Answer:

Contradictions (e.g., H NMR vs. elemental analysis) are addressed via:

Multi-Technique Validation : Cross-check with C NMR, HRMS, and X-ray crystallography.

Computational Validation : Compare experimental H NMR shifts with DFT-calculated values.

Case Study : For 4-Methyl-6-phenylpyrimidin-2-amine, X-ray data resolved ambiguities in NOE correlations observed in NMR .

Q. Reference :

Advanced: What experimental strategies optimize substitution reactions in pyridin-2-amine derivatives?

Methodological Answer:

Substitution reactions (e.g., nucleophilic displacement) are optimized by:

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Catalysts : Use Pd(OAc)₂ for C-N coupling.

Q. Table 3: Substitution Reaction Outcomes

| Reaction Type | Reagent | Major Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Aromatic | KNH₂, NH₃(l) | 6-Aminopyridin-2-amine | 65–80 |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos | 6-Arylpyridin-2-amine | 70–85 |

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.